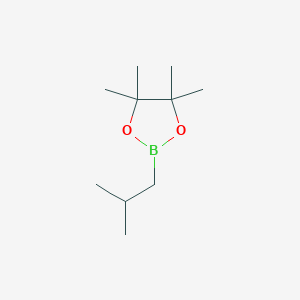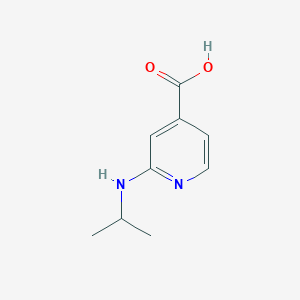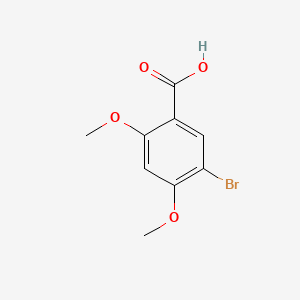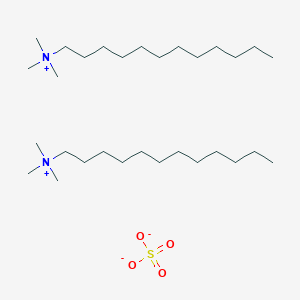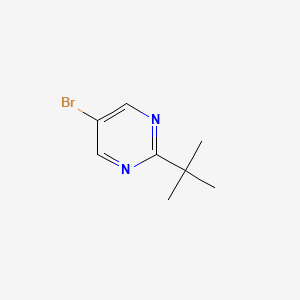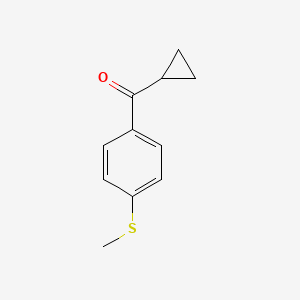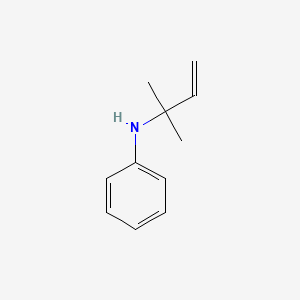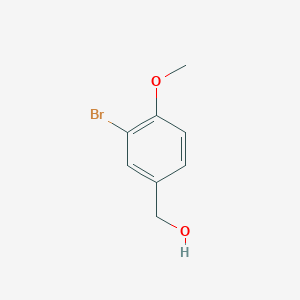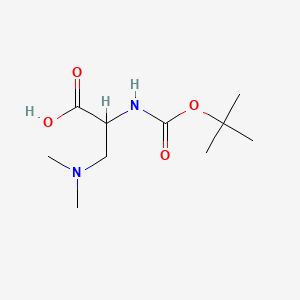
2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid is a chemical compound that is structurally related to amino acids and is characterized by the presence of tert-butoxycarbonyl and dimethylamino groups. This compound is of interest due to its potential applications in the synthesis of biologically active molecules and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, an intermediate of Biotin, which is a water-soluble vitamin, was synthesized from L-cystine in a three-step process that included esterification, protection of amine, and thiol groups, achieving an overall yield of 67% . Another synthesis involved the preparation of an orthogonally protected boronic acid analog of aspartic acid, which was synthesized by alkylation as a key step . Additionally, the enantioselective synthesis of both enantiomers of a neuroexcitant analog was described, starting with a glycine derivative and proceeding through coupling and hydrolysis steps to achieve enantiopure products .
Molecular Structure Analysis
The molecular structure of 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid would include a tert-butoxycarbonyl group as a protecting group for the amino function, which is a common strategy in peptide synthesis to prevent unwanted side reactions. The dimethylamino group would provide steric hindrance and could influence the reactivity of the molecule.
Chemical Reactions Analysis
The compound's reactivity has been explored in the context of related molecules. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate was prepared and reacted with various amines and ambident nucleophiles to yield substitution products and fused heterocycles, demonstrating the versatility of such compounds in organic synthesis .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their functional groups. The tert-butoxycarbonyl group is known for its stability under certain conditions and its ease of removal under acidic conditions. The dimethylamino group can affect the compound's basicity and solubility. These properties are crucial for the compound's behavior in chemical reactions and its potential applications in synthesis.
Scientific Research Applications
Flavor Compound Production
Branched aldehydes, derivatives from amino acids including 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid, play a significant role in flavor compounds in food products. The synthesis and breakdown pathways of these compounds contribute to the desirable flavors in both fermented and non-fermented food items. Understanding the metabolic conversions, microbial interactions, and the influence of food composition on these aldehydes offers insights into controlling their formation for enhanced food flavoring (Smit, Engels, & Smit, 2009).
Betalains Production
Betalains, a class of vacuolar pigments derived from betalamic acid, show potential in the production of natural colorants. The interaction between betalamic acid and amino acids or derivatives, including 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid, forms a variety of betacyanins and betaxanthins. These compounds have been identified in numerous plant families under the order Caryophyllales, serving as chemosystematic markers and offering applications in food coloration due to their vibrant colors and health benefits (Khan & Giridhar, 2015).
Herbicide Sorption
Research into the sorption of phenoxy herbicides to soil and organic matter has highlighted the environmental behavior of compounds structurally related to 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid. Understanding the sorption dynamics of such compounds helps in evaluating their environmental impact, particularly in agricultural settings where they may be used as herbicides or in related applications (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties and Bioactivities
The study of synthetic phenolic antioxidants, which share functional groups with 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid, has revealed their significant antioxidant properties. These antioxidants are utilized in various industries to extend product shelf life and protect against oxidative damage. Recent research has focused on their environmental occurrence, human exposure, and potential toxicity, offering insights into their safe use and regulatory standards (Liu & Mabury, 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQZVYJKDSORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551211 | |
| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid | |
CAS RN |
851653-36-6 | |
| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

